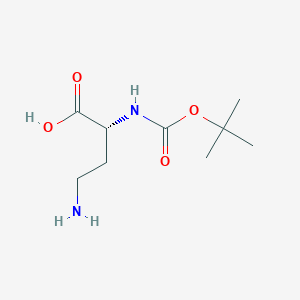

BOC-D-DAB-OH

Vue d'ensemble

Description

BOC-D-DAB-OH: is a derivative of the amino acid butyric acid, where the hydrogen atoms at positions 2 and 4 are replaced by amino groups. This compound is often used in peptide synthesis due to its unique properties and protective groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of BOC-D-DAB-OH typically involves the reaction of tert-butoxycarbonyl-D-aminobutyric acid with 2,4-diaminobutyric acid in an appropriate solvent. The reaction conditions often include the use of a base to facilitate the reaction and subsequent purification steps to isolate the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions and purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: BOC-D-DAB-OH undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the amino groups.

Reduction: Reduction reactions can be employed to convert the compound into different derivatives.

Substitution: Substitution reactions are common, where the amino groups can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Various halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

BOC-D-DAB-OH has a wide range of applications in scientific research:

Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme inhibitors and protein interactions.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.

Industry: Utilized in the production of specialized chemicals and materials

Mécanisme D'action

The primary mechanism of action of BOC-D-DAB-OH involves its role as an inhibitor of the enzyme gamma-aminobutyric acid transaminase. This enzyme is responsible for converting gamma-aminobutyric acid back to glutamate. By inhibiting this enzyme, this compound increases the levels of gamma-aminobutyric acid, which can have various physiological effects .

Comparaison Avec Des Composés Similaires

- L-2,4-diaminobutyric acid

- D-2,4-diaminobutyric acid dihydrochloride

- Nalpha-Fmoc-Ngamma-Boc-L-2,4-diaminobutyric acid

Comparison: BOC-D-DAB-OH is unique due to its protective Boc group, which makes it particularly useful in peptide synthesis. This protective group can be selectively removed under mild conditions, allowing for the synthesis of complex peptides without unwanted side reactions .

Activité Biologique

BOC-D-DAB-OH, or N-alpha-t-Butyloxycarbonyl-D-2,4-diaminobutyric acid, is a derivative of the amino acid 2,4-diaminobutyric acid (DAB). This compound is notable for its applications in peptide synthesis and as a building block in the development of bioactive molecules. The following sections detail its biological activity, including enzyme inhibition studies, potential therapeutic uses, and material science applications.

Chemical Structure and Properties

This compound features a t-butyloxycarbonyl (Boc) protecting group that stabilizes the amino group during peptide synthesis. The compound's D-enantiomer configuration enhances its utility in creating peptidomimetics—synthetic molecules that mimic natural peptides but offer improved stability and resistance to enzymatic degradation. This property makes this compound valuable in drug discovery and biological research.

Enzyme Inhibition Studies

One of the primary areas of research involving this compound is its role in enzyme inhibition . Specifically, derivatives of this compound have been investigated as inhibitors of matrix metalloproteinases (MMPs) , which play crucial roles in tissue remodeling and are implicated in various diseases such as cancer and arthritis. By designing inhibitors based on this compound, researchers aim to explore their interactions with MMP active sites, potentially leading to new therapeutic agents for these conditions .

Peptidomimetics Development

The unique structural properties of this compound facilitate the synthesis of peptidomimetics that can target specific biological pathways. These compounds are being studied for their ability to modulate protein-protein interactions and enzyme mechanisms, thereby enhancing understanding of various biological processes and aiding in drug design.

Applications in Material Science

Emerging research indicates that this compound may also have applications in material science , particularly in the development of biocompatible hydrogels . These hydrogels can be utilized for controlled drug delivery systems and as scaffolds for tissue engineering. The unique chemical properties of this compound allow for the creation of materials that can release therapeutic agents in a controlled manner or support cell growth .

Case Study 1: Inhibition of MMPs

A study published in 2002 explored the use of N-substituted derivatives of D-2,4-diaminobutyric acid as inhibitors of MMPs. Researchers found that certain derivatives exhibited significant inhibitory activity against these enzymes, suggesting potential therapeutic applications in conditions characterized by excessive tissue remodeling.

Case Study 2: Peptide-Based Drug Development

Research has demonstrated that peptides synthesized using this compound can effectively interact with specific receptors implicated in disease pathways. This has led to the development of peptide-based drugs targeting prostate-specific membrane antigen (PSMA), which is associated with metastatic castration-resistant prostate cancer .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCPCLPRWLKUIQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427334 | |

| Record name | Boc-D-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80445-78-9 | |

| Record name | Boc-D-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.